molecular formula C13H7ClN2O3 B13993099 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione

2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione

Cat. No.: B13993099
M. Wt: 274.66 g/mol
InChI Key: GYUBFPZMSOUQET-UHFFFAOYSA-N
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Description

2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of an isoindoline-1,3-dione moiety, which is a heterocyclic structure containing two carbonyl groups at positions 1 and 3. The compound also features a chloropyridinyl group attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold. The chloropyridinyl group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the isoindoline-1,3-dione is replaced by the chloropyridinyl group .

Industrial Production Methods

Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This method involves simple heating and relatively quick reactions, followed by purification using environmentally friendly techniques .

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chloropyridin-4-yl)oxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike thalidomide and its derivatives, this compound has a chloropyridinyl group that enhances its interaction with specific molecular targets, such as dopamine receptors and β-amyloid proteins .

Properties

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)oxyisoindole-1,3-dione

InChI

InChI=1S/C13H7ClN2O3/c14-11-7-8(5-6-15-11)19-16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H

InChI Key

GYUBFPZMSOUQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC(=NC=C3)Cl

Origin of Product

United States

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